

AZD4017 for Idiopathic Intracranial Hypertension: A Comparative Clinical Trial Review

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An in-depth analysis of clinical trial outcomes for the 11β -HSD1 inhibitor AZD4017 in the treatment of Idiopathic Intracranial Hypertension (IIH), with a comparative look at established therapies.

Idiopathic Intracranial Hypertension (IIH) is a condition characterized by increased pressure around the brain, leading to debilitating headaches and potential vision loss, primarily affecting overweight women of childbearing age.[1] The current standard of care for IIH focuses on weight management and medications to reduce cerebrospinal fluid (CSF) production, such as acetazolamide and topiramate.[2][3] This guide provides a comprehensive review of the clinical trial outcomes for a novel investigational drug, AZD4017, a selective inhibitor of the enzyme 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1), and compares its performance with standard therapies.

Mechanism of Action: A Novel Approach

AZD4017 offers a different therapeutic approach by targeting the 11β-HSD1 enzyme, which is responsible for converting inactive cortisone to active cortisol within tissues.[4] By inhibiting this enzyme, AZD4017 aims to reduce local cortisol levels, which are believed to play a role in the regulation of CSF secretion and, consequently, intracranial pressure (ICP).[5] This mechanism is distinct from that of carbonic anhydrase inhibitors like acetazolamide, which directly reduce CSF production.[2]



Clinical Trial Outcomes: AZD4017 in IIH

A key clinical trial investigating AZD4017 for IIH is the NCT02017444 study, a phase II, multicenter, double-blind, placebo-controlled randomized trial.[4][5][6] This study evaluated the efficacy, safety, and tolerability of AZD4017 in women with active IIH.

Efficacy in Reducing Intracranial Pressure

The primary outcome of the NCT02017444 trial was the change in lumbar puncture opening pressure at 12 weeks. While the difference in ICP between the AZD4017 and placebo groups did not reach statistical significance in the primary analysis, an exploratory analysis revealed a significant reduction in ICP within the AZD4017 group from baseline to 12 weeks.[5][7]

Visual Outcomes

Improvements in visual field perimetric mean deviation (PMD) were observed over time in the AZD4017 arm, although there was no significant difference between the AZD4017 and placebo groups at 12 weeks.[5]

Metabolic Benefits

Beyond its effects on ICP, AZD4017 demonstrated positive metabolic effects. Patients treated with AZD4017 showed significant improvements in their lipid profiles, including decreased cholesterol and increased high-density lipoprotein (HDL).[4][6] Additionally, a notable increase in lean muscle mass was observed in the AZD4017 group.[4][6] No significant changes in body mass index or fat mass were reported.[4][6]

Safety and Tolerability

AZD4017 was found to be safe and well-tolerated, with no withdrawals from the trial due to adverse effects.[5] Transient drug-related adverse events were reported but were generally mild.[5]

Comparative Analysis: AZD4017 vs. Standard of Care

A direct head-to-head comparison of AZD4017 with acetazolamide or topiramate in a single clinical trial has not yet been conducted. However, a comparative analysis can be drawn from



the outcomes of their respective clinical trials.

Outcome Measure	AZD4017 (NCT02017444)	Acetazolamide (IIHTT)	Topiramate (Open- label study)
Primary Efficacy Endpoint	Change in Lumbar Puncture Opening Pressure	Improvement in Perimetric Mean Deviation (PMD)	Improvement in Visual Fields
Reduction in ICP	Significant reduction within the treatment group in exploratory analysis, but not statistically significant vs. placebo in the primary analysis.[5][7]	Significant reduction in cerebrospinal fluid pressure.[1][8]	Reduction in CSF pressure.[9][10]
Visual Field Improvement	Improvement over time within the treatment group, but not statistically significant vs. placebo.[5]	Modest but statistically significant improvement in PMD compared to placebo. [2]	Statistically significant improvement in visual fields.[9][10]
Metabolic Effects	Improved lipid profile and increased lean muscle mass.[4][6]	-	Significant weight loss.[9]
Key Adverse Events	Transient and generally mild.[5]	Paresthesias, dysgeusia, fatigue, nausea, vomiting, diarrhea.[2]	Paresthesias, concentration difficulties, weight loss.[9]

Experimental Protocols AZD4017 (NCT02017444)

• Study Design: A multicenter, UK, 16-week phase II randomized, double-blind, placebocontrolled trial.[5]



- Participants: Women aged 18 to 55 years with active IIH, defined as a lumbar puncture opening pressure >25 cmH₂O and active papilledema.[5]
- Intervention: 400mg of oral AZD4017 twice daily or a matching placebo for 12 weeks.[5]
- Primary Outcome: Lumbar puncture opening pressure at 12 weeks.[5]
- Secondary Outcomes: Symptoms, visual function, papilledema, headache, and anthropological measures.[5]

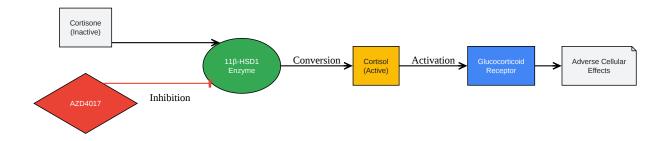
Acetazolamide (Idiopathic Intracranial Hypertension Treatment Trial - IIHTT)

- Study Design: A multicenter, double-blind, randomized, placebo-controlled clinical trial.[11]
 [12]
- Participants: 165 patients with IIH and mild vision loss.[1]
- Intervention: Acetazolamide (up to 4g daily) in conjunction with a low-sodium, weight-reduction diet, compared to placebo and the same diet.[2][8]
- Primary Outcome: Improvement in perimetric mean deviation (PMD) at 6 months.
- Secondary Outcomes: Cerebrospinal fluid opening pressure, quality of life, fundus photography, and optical coherence tomography.[8]

Visualizing the Pathways

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

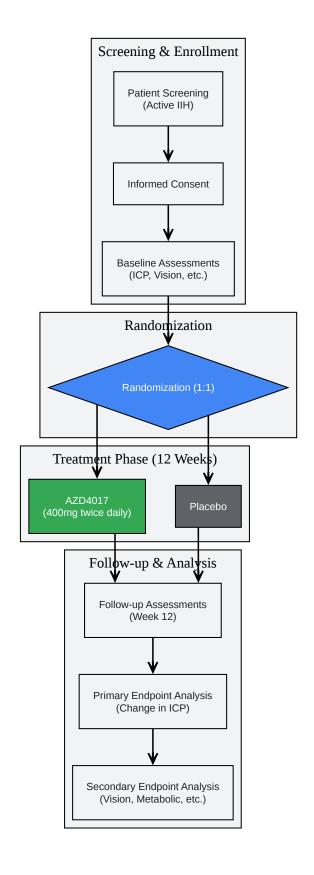




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Caption: Mechanism of action of AZD4017 in inhibiting cortisol production.





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Caption: Workflow of the NCT02017444 clinical trial for AZD4017.



Conclusion

AZD4017 represents a promising novel therapeutic avenue for the treatment of Idiopathic Intracranial Hypertension. While the primary endpoint in its phase II trial was not met, the observed reduction in intracranial pressure within the treatment group and the significant metabolic benefits highlight its potential. Further larger-scale clinical trials are warranted to fully elucidate its efficacy and place in the IIH treatment landscape, potentially as a monotherapy or in combination with existing treatments. Its favorable safety profile and unique mechanism of action make it a noteworthy candidate for future research and development in this challenging condition.

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